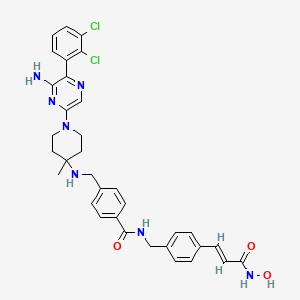
Shp2/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shp2/hdac-IN-1 is a dual allosteric inhibitor targeting both Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has shown significant potential in cancer immunotherapy by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .
Méthodes De Préparation
The synthesis of Shp2/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic pathways with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Shp2/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups on the molecule.
Applications De Recherche Scientifique
Shp2/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of SHP2 and HDAC enzymes.
Biology: Researchers use it to investigate the role of SHP2 and HDAC in cellular signaling pathways and their implications in cancer.
Mécanisme D'action
Shp2/hdac-IN-1 exerts its effects by simultaneously inhibiting SHP2 and HDAC enzymes. SHP2 is involved in various signaling pathways, including RAS-RAF-ERK, PI3K-AKT, and JAK-STAT, which are crucial for cell growth, differentiation, and survival. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cancer cell proliferation. HDAC inhibition results in increased acetylation of histones and other proteins, leading to changes in gene expression that promote anti-tumor immunity .
Comparaison Avec Des Composés Similaires
Shp2/hdac-IN-1 is unique due to its dual inhibitory action on both SHP2 and HDAC. Similar compounds include:
SHP099: A selective SHP2 inhibitor that does not target HDAC.
Vorinostat: An HDAC inhibitor that does not target SHP2.
Dual inhibitors: Other dual inhibitors targeting different combinations of enzymes, but this compound is the first to target both SHP2 and HDAC simultaneously
This compound stands out due to its ability to modulate both SHP2 and HDAC pathways, offering a unique approach to cancer treatment by enhancing anti-tumor immunity and overcoming resistance mechanisms.
Propriétés
Formule moléculaire |
C34H35Cl2N7O3 |
|---|---|
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+ |
Clé InChI |
CJJLAWVMRURPRM-SDNWHVSQSA-N |
SMILES isomérique |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO |
SMILES canonique |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



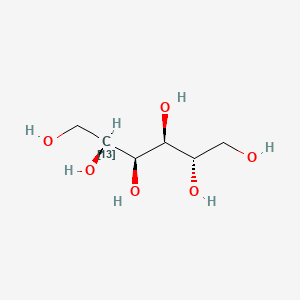
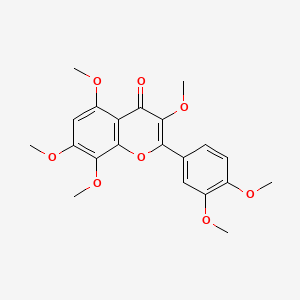
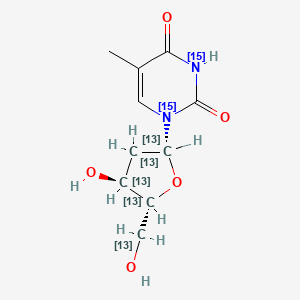
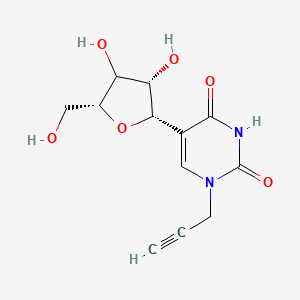
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
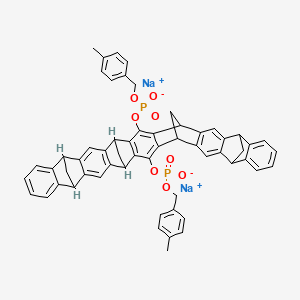
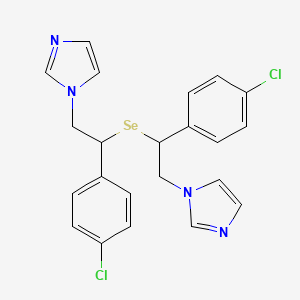
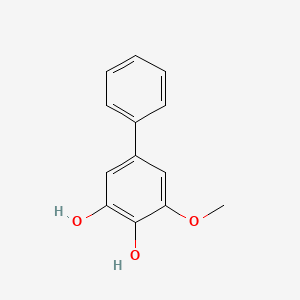
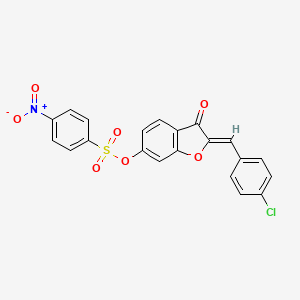
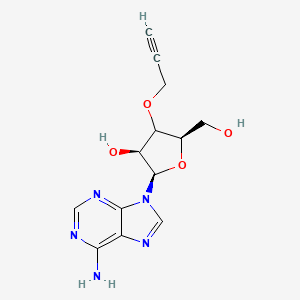
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
